molecular formula C38H30N4Si B3036522 2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole CAS No. 350042-00-1

2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole

Cat. No. B3036522
CAS RN: 350042-00-1
M. Wt: 570.8 g/mol
InChI Key: PEISKVGQULXWNZ-UHFFFAOYSA-N
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Description

The compound is a type of organosilicon material, which are often used in organic electronics and photonics . These materials can have various topologies and molecular structures, including linear, branched, and hyperbranched oligomers, polymers, and dendrimers .


Synthesis Analysis

A synthetic approach to similar compounds involves the preparation of 5-aryl-2,2’-bipyridine-6-carboxylic acid esters by the “1,2,4-triazine” methodology and the subsequent construction of the 1,3,4-oxadiazole ring via the modification of the ester group .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the role of silicon in these structures and its influence on their optical and electrical properties .


Chemical Reactions Analysis

The formation of the 1,3,4-oxadiazole ring in similar compounds has been described via the reaction of compounds containing the 2H-tetrazol-5-yl fragment with carboxylic acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are strongly influenced by their chemical structure. For example, the type of the main charge carriers in organic semiconductors is determined by HOMO–LUMO energy levels and their relative positions to the corresponding energy levels of the electrodes – ionization potentials (IPs) .

Scientific Research Applications

Electronic and Photovoltaic Properties

2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole (PyPySPyPy) has been extensively studied for its electronic properties. It is an attractive candidate for application as electron-transport material in organic light-emitting devices. Studies using Density Functional Theory and other methods have shown that PyPySPyPy possesses notable electron-transport mobility. This material also demonstrates significant photovoltaic properties when used in organic solar cells, highlighting its potential in renewable energy technologies (Risko et al., 2004).

Optical and Electroluminescent Properties

The compound's optical properties have been a subject of interest, particularly in the context of fluorescence and electroluminescence. Studies have shown that certain derivatives exhibit strong luminescence in the solid state, making them suitable for use in organic light-emitting diodes (OLEDs). Their potential as blue-emitting materials has been explored, with some derivatives showing intense blue emissions, which are crucial for high-quality display and lighting applications (Jiang et al., 2012), (Kang et al., 2005).

Interaction with Metal Ions

Another research focus has been the compound's interaction with various metal ions. These interactions have been studied using spectroscopy methods, revealing changes in fluorescence characteristics upon combining with metal cations like Mercury(II), Copper(II), and Nickel(II). Such interactions are important in developing sensors and other devices based on metal-ligand binding (Carroll & Braddock-Wilking, 2013).

Safety And Hazards

The simultaneous use of certain reagents and solvents, such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride, in the synthesis of similar compounds can complicate the subsequent medical application of the resulting product because of the risk that it may contain highly toxic impurities .

properties

IUPAC Name

2-[1,1-dimethyl-3,4-diphenyl-5-(6-pyridin-2-ylpyridin-2-yl)silol-2-yl]-6-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N4Si/c1-43(2)37(33-23-13-21-31(41-33)29-19-9-11-25-39-29)35(27-15-5-3-6-16-27)36(28-17-7-4-8-18-28)38(43)34-24-14-22-32(42-34)30-20-10-12-26-40-30/h3-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEISKVGQULXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC(=N6)C7=CC=CC=N7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2,2'-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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